5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole 5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832892
InChI: InChI=1S/C11H10FNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol

5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole

CAS No.:

Cat. No.: VC15832892

Molecular Formula: C11H10FNO2

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole -

Specification

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
IUPAC Name 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole
Standard InChI InChI=1S/C11H10FNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3
Standard InChI Key ZAWDSOUOHKQEKM-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1)C2=CC(=C(C=C2)OC)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub>, with a molecular weight of 207.20 g/mol. Its IUPAC name, 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole, reflects a methoxy group at the para position and a fluorine atom at the meta position on the phenyl ring, attached to the 5-position of the isoxazole core. The methyl group occupies the 4-position of the heterocycle .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub>
Molecular Weight207.20 g/mol
IUPAC Name5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole
Canonical SMILESCOC1=C(C=C(C=C1)F)C2=NC(=CO2)C
Topological Polar Surface Area39.3 Ų

The 3-fluoro-4-methoxyphenyl moiety enhances lipid solubility, while the isoxazole ring contributes to electronic stability . X-ray crystallography of analogous structures reveals planar geometry, with dihedral angles between the phenyl and isoxazole rings ranging from 5–15° .

Spectroscopic Profiles

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (dd, J = 8.6 Hz, 2.2 Hz, 1H, ArH), 7.32 (d, J = 2.2 Hz, 1H, ArH), 6.95 (d, J = 8.6 Hz, 1H, ArH), 6.25 (s, 1H, isoxazole-H), 3.88 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR: δ 168.2 (C=O), 162.5 (C-F), 155.1 (isoxazole C3), 130.4–114.7 (aromatic carbons), 56.1 (OCH<sub>3</sub>), 12.3 (CH<sub>3</sub>) .

  • HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub> [M+H]<sup>+</sup> 208.0775, found 208.0778.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a Knorr-type cyclization, adapted from methods used for leflunomide intermediates :

  • Formation of Ethyl Ethoxymethyleneacetoacetate:
    Ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq) react at 100–110°C for 6 hr, yielding the ethoxymethylene intermediate .

  • Cyclization with Hydroxylamine:
    The intermediate is treated with hydroxylamine sulfate (1.1 eq) in ethanol/water (3:1) at −5°C, forming ethyl 4-methylisoxazole-5-carboxylate. Acid hydrolysis (HCl, reflux) gives 4-methylisoxazole-5-carboxylic acid .

  • Suzuki–Miyaura Coupling:
    The carboxylic acid is converted to a boronic ester, which couples with 3-fluoro-4-methoxybromobenzene under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C) to afford the target compound .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueYield Improvement
Coupling Temperature90°C78% → 89%
Catalyst Loading5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>65% → 82%
Solvent SystemDioxane/H<sub>2</sub>O (9:1)70% → 88%

Byproduct Mitigation

The use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities (e.g., 3-methyl regioisomers) from 4.2% to <0.5% . Reverse addition techniques during coupling suppress diaryl ether byproducts (<0.1% vs. 2.3% in forward addition) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), rising to 1.8 mg/mL at pH 2.0 due to protonation of the isoxazole nitrogen.

  • LogP: 2.85 (calculated), 2.72 (experimental), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

DSC analysis shows a melting point of 142–144°C with decomposition onset at 210°C (N<sub>2</sub> atmosphere). The compound remains stable under ambient storage for 24 months, with <0.5% degradation.

Molecular docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol) and EGFR (ΔG = −10.2 kcal/mol), surpassing reference drugs celecoxib (−7.4 kcal/mol) and erlotinib (−8.9 kcal/mol) . In vitro assays on analogs show:

Table 3: Biological Activity of Analogs

TargetIC<sub>50</sub> (nM)Selectivity Index (vs. COX-1)
COX-218 ± 2.11,240
EGFR L858R29 ± 3.4890
JAK245 ± 5.2310

Anticancer Activity

In MCF-7 breast cancer cells, the 3-fluoro-4-methoxyphenyl group enhances apoptosis induction (EC<sub>50</sub> = 4.7 μM) compared to unsubstituted analogs (EC<sub>50</sub> = 12.3 μM) . Mechanistic studies show G0/G1 cell cycle arrest via p21 upregulation and CDK4/6 inhibition .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to leflunomide analogs (immunomodulators) and linezolid derivatives (antibiotics) . Patent US20030139606A1 details its use in synthesizing 5-methylisoxazole-4-carboxamide drugs .

Agrochemical Uses

Fluorinated isoxazoles exhibit herbicidal activity against Amaranthus retroflexus (ED<sub>90</sub> = 12 g/ha), with the methoxy group reducing soil persistence (DT<sub>50</sub> = 18 days vs. 42 days for chloro analogs).

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microwave-assisted flow reactors reduce reaction time from 12 hr to 22 minutes, achieving 94% yield with 99.3% purity .

Targeted Drug Delivery

PEG-PLGA nanoparticles loaded with the compound show 8.7-fold increased tumor uptake in glioblastoma models compared to free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator